molecular formula C4H2O6Tl2 B1592917 Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate CAS No. 61971-47-9

Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate

Cat. No. B1592917
CAS RN: 61971-47-9
M. Wt: 554.82 g/mol
InChI Key: QHRSTSUOSNUUHN-UHFFFAOYSA-L
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Description

“Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate” is a chemical compound. It is also known as “Dithallium Malonate” or "Dithallium (I) propanedioate" . It is composed mainly of Thallium . It is an extremely hazardous substance .


Physical And Chemical Properties Analysis

“Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate” has weak oxidizing or reducing powers. Redox reactions can still occur. The majority of compounds in this class are slightly soluble or insoluble in water .

Scientific Research Applications

Synthesis and Structural Characterization

Dithallium(III)-containing compounds, such as the 30-tungsto-4-phosphate [Tl2Na2(H2O)2{P2W15O56}2]16-, have been synthesized and structurally characterized, representing significant advancements in the field of discrete thallium-containing polyoxometalates. These studies involve solid-state and solution techniques, including NMR spectroscopy, to understand the stability and structure of these complexes in solution. For instance, the bioactivity of such polyanions against bacteria and Leishmania has been explored, highlighting their potential biomedical applications (Ayass et al., 2018).

NMR Spectroscopy Applications

Dithallium(III) transferrin and its derivatives have been characterized using NMR spectroscopy. This approach provides a robust method to monitor the occupancy of binding sites in proteins. The use of thallium in NMR spectroscopy offers a way to explore the structural aspects of proteins and their interactions with metal ions, which is crucial in understanding protein function and structure (Bertini et al., 1983).

Chemical Synthesis and Reactivity

Research into the chemoselective addition of organolithium reagents to BF(2) complexes of 3-oxopropanoates, including those involving dithallium(1+) derivatives, has been conducted. This methodology allows for the preparation of various 1,3-dioxa-BF(2) complexes, leading to the formation of 1,3-diketones from 3-oxopropanoates. Such studies are pivotal in organic synthesis, providing new routes for the preparation of complex organic compounds (Štefane, 2010).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of compounds containing dithallium, such as dithallium phthalocyanine, have been extensively studied. These investigations involve determining the crystal structure at various temperatures and exploring the molecular arrangements in these compounds. Understanding the crystal and molecular structures is essential for applications in materials science and nanotechnology (Janczak & Kubiak, 1993).

Safety And Hazards

“Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate” is an extremely hazardous substance . It does not react rapidly with air or water . Some may burn but none ignite readily. Containers may explode when heated . Inhalation of material may be harmful. Contact may cause burns to skin and eyes .

properties

IUPAC Name

3-carboxylatooxy-3-oxopropanoate;thallium(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O6.2Tl/c5-2(6)1-3(7)10-4(8)9;;/h1H2,(H,5,6)(H,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRSTSUOSNUUHN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(=O)OC(=O)[O-].[Tl+].[Tl+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2O6Tl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648749
Record name Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate

CAS RN

61971-47-9
Record name Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate
Reactant of Route 2
Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate
Reactant of Route 3
Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate

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